molecular formula C18H14O3 B255333 4-(1-Naphthylmethoxy)benzoic acid

4-(1-Naphthylmethoxy)benzoic acid

Cat. No.: B255333
M. Wt: 278.3 g/mol
InChI Key: OOODNHIJKNYSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Naphthylmethoxy)benzoic acid (CAS: 106359-69-7) is a benzoic acid derivative substituted at the para position with a 1-naphthylmethoxy group. Its molecular formula is C₁₈H₁₄O₃, and it is characterized by a hydrophobic naphthalene ring linked via a methylene-ether bridge to the aromatic benzoic acid core . This structural motif confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzoic acid derivatives. The compound is primarily used in materials science and pharmaceutical research as a building block for synthesizing complex molecules or studying crystallographic behavior .

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-(naphthalen-1-ylmethoxy)benzoic acid

InChI

InChI=1S/C18H14O3/c19-18(20)14-8-10-16(11-9-14)21-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,19,20)

InChI Key

OOODNHIJKNYSNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-(1-Naphthylmethoxy)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) logP* (Predicted) pKa* (Estimated)
This compound C₁₈H₁₄O₃ 1-Naphthylmethoxy at C4 278.30 ~3.5 ~4.0
4-Methoxybenzoic acid C₈H₈O₃ Methoxy at C4 152.15 ~1.9 ~4.5
4-[(4-Ethylphenoxy)methyl]benzoic Acid C₁₆H₁₆O₃ (4-Ethylphenoxy)methyl at C4 256.30 ~3.0 ~4.1
4-[(2-Hydroxynaphthyl)amino]benzoic acid C₁₈H₁₅NO₃ 2-Hydroxynaphthylamino at C4 293.32 ~2.8 ~3.8
4-(4-Nitrobenzylideneamino)benzoic acid C₁₄H₁₀N₂O₄ 4-Nitrobenzylideneamino at C4 270.24 ~2.5 ~3.5

Notes:

  • logP (partition coefficient) values are predicted based on substituent hydrophobicity. Bulky naphthyl groups increase lipophilicity .
  • pKa estimates reflect electronic effects: Electron-withdrawing groups (e.g., nitro) enhance acidity, while electron-donating groups (e.g., methoxy) reduce it .

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